

# SHP099: A Technical Guide to a Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP099    |           |
| Cat. No.:            | B15612028 | Get Quote |

### Introduction

SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2] Encoded by the PTPN11 gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[1][3] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.[2] SHP099 represents a significant advancement in targeting SHP2, not by competing at the active site, but through a novel allosteric mechanism that locks the enzyme in an inactive state.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to SHP099.

## **Chemical Structure and Properties**

**SHP099** is an aminopyrazine derivative with the formal name 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine.[4] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1801747-42-1                                                                         | [4][5]    |
| Molecular Formula | C16H19Cl2N5                                                                          | [4][5]    |
| Molecular Weight  | 352.26 g/mol                                                                         | [5]       |
| Formal Name       | 6-(4-amino-4-methyl-1-<br>piperidinyl)-3-(2,3-<br>dichlorophenyl)-2-<br>pyrazinamine | [4]       |
| SMILES            | CC1(N)CCN(CC1)C1=CN=C(<br>C(N)=N1)C1=C(Cl)C(Cl)=CC=<br>C1                            | [5]       |
| Solubility        | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 10 mg/mL                                     | [4]       |
| Appearance        | White solid                                                                          | [5]       |
| Storage           | Store at -20°C                                                                       | [4]       |

### **Mechanism of Action**

**SHP099** functions as an allosteric inhibitor, a mechanism that confers high selectivity over other phosphatases, including its closest homolog SHP1.[6][7] In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[8][9] Upon binding of phosphotyrosine peptides to the SH2 domains, the enzyme adopts an open, active conformation.[8]

**SHP099** uniquely stabilizes the inactive, auto-inhibited state.[1][2] It simultaneously binds to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue".[7][8][10] This binding event prevents the conformational change required for activation, thus locking SHP2 in its closed, catalytically incompetent state.[10] This allosteric inhibition mechanism is distinct from traditional competitive inhibitors that target the highly conserved active site of phosphatases, a feature that has historically made developing selective inhibitors challenging.[7]





Mechanism of SHP099 allosteric inhibition.

# Signaling Pathway Inhibition RAS-ERK Pathway

SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade, which controls cell proliferation, differentiation, and survival.[2] Upon activation by RTKs, SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[5] By locking SHP2 in its inactive state, SHP099 effectively blocks this signal transmission, resulting in decreased ERK phosphorylation (p-ERK).[6][11] This suppression of RAS-ERK signaling is the primary mechanism behind SHP099's anti-proliferative effects in cancer cells driven by RTK hyperactivation.[4][5]





SHP099 inhibits the RAS-ERK signaling pathway.



### **Immune Checkpoint Pathway**

Beyond its role in oncogenic signaling, SHP2 is also a key downstream mediator for immune checkpoint receptors like Programmed Cell Death 1 (PD-1).[2][10] When PD-1 on a T cell binds to its ligand (PD-L1) on a tumor cell, SHP2 is recruited to the PD-1 receptor. This recruitment leads to the dephosphorylation of T-cell receptor signaling components, thereby suppressing T-cell activation and allowing the tumor to evade immune destruction.[10] By inhibiting SHP2, SHP099 can block this immunosuppressive signal, thereby restoring T-cell activity and promoting an anti-tumor immune response.[10] This suggests a dual mechanism for SHP099: direct inhibition of tumor cell growth and enhancement of anti-tumor immunity.





**SHP099** blocks PD-1 immunosuppressive signaling.

## **Other Signaling Pathways**

Studies have also implicated **SHP099** in modulating other pathways. For instance, it has been shown to affect the PI3K/AKT pathway, though the effects appear to be cell-line dependent.[12] [13] In some models, **SHP099** suppressed AKT phosphorylation, while in others, no effect was observed.[11][12] Additionally, **SHP099** has been found to activate STAT3 signaling in endothelial cells.[13]

# Quantitative Data In Vitro Potency and Selectivity

**SHP099** is a highly potent inhibitor of wild-type SHP2 and also shows activity against certain SHP2 mutants. It exhibits exceptional selectivity, with no detectable activity against a large panel of other phosphatases and kinases, including the highly homologous SHP1.[6][11]

Table 1: Inhibitory Activity against SHP2 Variants

| Target           | IC50 (μM) | Reference |
|------------------|-----------|-----------|
| SHP2 (wild-type) | 0.071     | [4][5][6] |
| SHP2 (wild-type) | 0.690     | [3]       |
| SHP2 D61Y        | 1.241     | [3]       |
| SHP2 E69K        | 0.416     | [3]       |
| SHP2 A72V        | 1.968     | [3]       |

| SHP2 E76K | 2.896 |[3] |

Table 2: Anti-proliferative and Pathway Inhibition Activity in Cell Lines



| Cell Line  | Cancer Type                              | Assay<br>Endpoint  | IC50 / EC50 (μM)        | Reference |
|------------|------------------------------------------|--------------------|-------------------------|-----------|
| MV4-11     | Acute Myeloid<br>Leukemia                | Cell Growth        | 0.32                    | [3]       |
| TF-1       | Erythroleukemia                          | Cell Growth        | 1.73                    | [3]       |
| KYSE-520   | Esophageal<br>Squamous Cell<br>Carcinoma | Cell Proliferation | 1.4                     | [11]      |
| KYSE-520   | Esophageal<br>Squamous Cell<br>Carcinoma | p-ERK Inhibition   | ~0.25                   | [11]      |
| MDA-MB-468 | Breast Cancer                            | p-ERK Inhibition   | ~0.25                   | [11]      |
| PC9        | Lung<br>Adenocarcinoma                   | Cell Proliferation | 20.1 (4h), 7.5<br>(24h) | [14]      |

| PC9GR | Lung Adenocarcinoma (Gefitinib-Resistant) | Cell Proliferation | 24.7 (4h), 8.9 (24h) | [14] |

## **Pharmacokinetic Properties**

**SHP099** has demonstrated favorable pharmacokinetic properties, including oral bioavailability, making it suitable for in vivo studies.

Table 3: Pharmacokinetic Parameters of SHP099

| Parameter                     | Species      | Value                    | Reference |
|-------------------------------|--------------|--------------------------|-----------|
| Oral Bioavailability<br>(F)   | Mouse        | 46%                      | [11]      |
| Oral Exposure (5<br>mg/kg PO) | Mouse        | 565 μM/h                 | [11]      |
| Permeability                  | Caco-2 cells | High, no apparent efflux | [11]      |



| Solubility (pH 6.8 buffer) | - | >0.5 mM |[11] |

# Key Experimental Protocols Western Blot for Measuring p-ERK Inhibition

A common method to evaluate the cellular activity of **SHP099** is to measure the phosphorylation status of ERK, a key downstream target of the SHP2-mediated pathway. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target engagement by **SHP099**.[15]

#### Methodology

- Cell Culture and Treatment:
  - Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 6-well plates and allow them to adhere overnight.[11][15]
  - Starve the cells in serum-free media for 4-6 hours.
  - Pre-treat cells with varying concentrations of SHP099 (e.g., 0.1 to 10 μM) or DMSO (vehicle control) for 2 hours.[11]
  - Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes to activate the RTK-SHP2 pathway.
- Cell Lysis:
  - Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]
  - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein extract.
- Protein Quantification:



- Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal protein loading for SDS-PAGE.[15]
- SDS-PAGE and Western Blotting:
  - Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
  - Load 20-30 μg of protein per lane onto a 4-12% SDS-PAGE gel.[15]
  - Perform electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
     Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]
- · Antibody Incubation and Detection:
  - Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Calculate the ratio of p-ERK to total ERK for each treatment condition.



 Normalize the results to the vehicle control to determine the percent inhibition of ERK phosphorylation.





Experimental workflow for Western blot analysis.

#### Conclusion

**SHP099** is a seminal molecule in the field of phosphatase inhibitors, demonstrating that highly selective and potent inhibition can be achieved through an allosteric mechanism. Its ability to stabilize the auto-inhibited conformation of SHP2 leads to the effective blockade of the RAS-ERK signaling pathway, which is a critical driver in many cancers. Furthermore, its role in modulating the PD-1 immune checkpoint pathway opens up possibilities for combination therapies in immuno-oncology. With its favorable oral bioavailability and demonstrated in vivo efficacy, **SHP099** has established SHP2 as a tractable and promising therapeutic target for a range of human diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 8. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth | EMBO Molecular Medicine [link.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SHP099: A Technical Guide to a Potent Allosteric SHP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15612028#the-chemical-structure-and-properties-of-shp099]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com